Pempidine

Description

A nicotinic antagonist most commonly used as an experimental tool. It has been used as a ganglionic blocker in the treatment of hypertension but has largely been supplanted for that purpose by more specific drugs.

See also: Minoxidil (related).

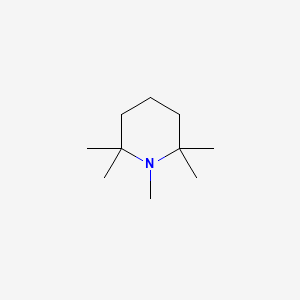

Structure

3D Structure

Properties

IUPAC Name |

1,2,2,6,6-pentamethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-9(2)7-6-8-10(3,4)11(9)5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULIXFLCVXWHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(N1C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046962 | |

| Record name | Pempidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Colorless liquid; [Aldrich MSDS] | |

| Record name | Pempidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

79-55-0 | |

| Record name | 1,2,2,6,6-Pentamethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pempidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1,2,2,6,6-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pempidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pempidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEMPIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5I18JI9D6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pempidine's Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pempidine, a pentamethylpiperidine derivative, is a classical ganglionic blocking agent that exerts its pharmacological effects primarily through the antagonism of nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth exploration of the mechanism of action of this compound on nAChRs, consolidating available data on its binding characteristics, functional effects, and the experimental methodologies used for its characterization. While specific quantitative binding and potency data for this compound across various nAChR subtypes remains limited in publicly available literature, this guide synthesizes established knowledge of its general mechanism and that of analogous non-competitive antagonists to provide a comprehensive resource for researchers.

Introduction

This compound is a nicotinic antagonist that was first reported in 1958 and was introduced as an oral treatment for hypertension.[1][2] Its primary mechanism of action is the blockade of nicotinic acetylcholine receptors, which are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[3] this compound's interaction with nAChRs is complex, exhibiting characteristics of non-competitive antagonism, and in some contexts, a mixed competitive and non-competitive profile.[4] Understanding the precise molecular interactions between this compound and nAChR subtypes is critical for elucidating its pharmacological effects and for the development of novel therapeutics targeting the cholinergic system.

Mechanism of Action

This compound functions as a non-competitive antagonist of nAChRs.[4] Unlike competitive antagonists that bind to the same site as the endogenous agonist acetylcholine (ACh), non-competitive antagonists bind to a distinct allosteric site on the receptor. This binding event modulates the receptor's function without directly competing with the agonist.

The primary mechanism attributed to this compound and similar non-competitive antagonists like mecamylamine is open-channel block . In this model, the antagonist enters and physically occludes the ion channel pore after it has been opened by an agonist. This prevents the influx of cations (Na⁺ and Ca²⁺), thereby inhibiting neuronal depolarization and downstream signaling. Evidence suggests that this compound's antagonism can be both voltage-dependent and use-dependent, consistent with an open-channel block mechanism where the antagonist's access to its binding site within the pore is favored when the channel is in the open state.

While the open-channel block is the predominant theory, some studies suggest that this compound may also exhibit properties of competitive antagonism, particularly in its effects on the central nervous system. This could imply a more complex interaction with the receptor, potentially involving multiple binding sites or conformational changes that also affect agonist binding.

Quantitative Data

Despite its historical significance, specific quantitative data on this compound's binding affinity (Kᵢ) and potency (IC₅₀/EC₅₀) across a range of nAChR subtypes are not extensively reported in the available scientific literature. One study noted that the Kᵢ values for this compound and mecamylamine were one to two orders of magnitude greater than those of some more potent arylthis compound analogs, but did not provide the specific Kᵢ value for this compound itself. The following table summarizes the general expectations for a non-competitive nAChR antagonist of the this compound class, based on qualitative descriptions and data from analogous compounds.

| Parameter | nAChR Subtype | Value | Reference/Comment |

| Kᵢ (Binding Affinity) | Neuronal (e.g., α4β2, α3β4, α7) | Expected in the µM range | Inferred from qualitative descriptions of being less potent than some analogs. Specific values for this compound are not readily available. |

| IC₅₀ (Inhibitory Potency) | Ganglionic subtypes | Potent | This compound is a known ganglionic blocker, suggesting high potency at these receptor subtypes. Specific IC₅₀ values are not consistently reported. |

| IC₅₀ (Inhibitory Potency) | CNS subtypes | Moderate to Potent | Effective in antagonizing central effects of nicotine, though quantitative data is sparse. |

Experimental Protocols

The characterization of this compound's mechanism of action on nAChRs involves a combination of radioligand binding assays and functional electrophysiological studies.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are employed to determine the binding affinity of a compound to a specific receptor. For a non-competitive antagonist like this compound, these assays are typically designed to measure its ability to inhibit the binding of a radiolabeled ligand that binds within the ion channel pore (e.g., [³H]phencyclidine or [³H]tenocyclidine) or to an allosteric site, rather than competing with an agonist at the orthosteric site.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for a specific nAChR subtype.

Materials:

-

Membrane preparation from cells or tissues expressing the nAChR subtype of interest.

-

Radioligand (e.g., [³H]PCP or another suitable channel probe).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Equilibration: Allow the binding to reach equilibrium.

-

Separation: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology (General Protocol)

TEVC is a powerful technique to study the functional effects of a compound on ligand-gated ion channels expressed in Xenopus oocytes. This method allows for the measurement of ion flow across the cell membrane in response to agonist application and the modulatory effects of antagonists.

Objective: To determine the IC₅₀ of this compound and characterize its mode of inhibition (e.g., voltage-dependency, use-dependency) on a specific nAChR subtype.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for the desired nAChR subunits.

-

TEVC setup (amplifier, electrodes, perfusion system).

-

Recording solution (e.g., ND96).

-

Acetylcholine (agonist).

-

This compound.

Procedure:

-

Oocyte Injection: Inject the cRNA of the nAChR subunits into the oocytes and incubate for 2-7 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current measurement).

-

Agonist Application: Apply a saturating concentration of acetylcholine to elicit a maximal current response (I_max).

-

Antagonist Application: Co-apply acetylcholine with varying concentrations of this compound and record the inhibited current.

-

Data Analysis: Plot the percentage of current inhibition as a function of this compound concentration to determine the IC₅₀. To investigate voltage-dependency, repeat the measurements at different holding potentials. To assess use-dependency, measure the block after repetitive agonist applications.

Signaling Pathways

The primary effect of this compound's antagonism of nAChRs is the inhibition of the initial signaling event: the influx of cations. This blockade has several downstream consequences.

-

Inhibition of Depolarization: By preventing Na⁺ and Ca²⁺ influx, this compound inhibits the depolarization of the postsynaptic membrane, thereby blocking the propagation of the nerve impulse at autonomic ganglia and other nicotinic synapses.

-

Modulation of Neurotransmitter Release: Presynaptic nAChRs play a crucial role in modulating the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate. By blocking these receptors, this compound can alter the neurochemical environment of the synapse. For example, this compound has been shown to antagonize the nicotine-induced increase in striatal dopamine.

-

Calcium-Dependent Signaling: The influx of Ca²⁺ through nAChRs activates a multitude of intracellular signaling cascades. These pathways are involved in processes such as gene expression, synaptic plasticity, and cell survival. By blocking Ca²⁺ entry, this compound can interfere with these long-term cellular processes.

Conclusion

This compound serves as a classic example of a non-competitive antagonist of nicotinic acetylcholine receptors, primarily acting through an open-channel block mechanism. While its clinical use has been largely superseded, it remains a valuable pharmacological tool for studying the function and regulation of nAChRs. Further research is warranted to delineate the specific binding affinities and potencies of this compound across the diverse family of nAChR subtypes. Such data would provide a more complete understanding of its pharmacological profile and could inform the design of novel, subtype-selective nAChR modulators for a range of therapeutic applications. The experimental frameworks provided in this guide offer a starting point for researchers aiming to further characterize the intricate interactions of this compound and other non-competitive antagonists with nicotinic receptors.

References

- 1. The therapeutic promise of positive allosteric modulation of nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological evaluation of the antagonism of nicotine's central effects by mecamylamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 1,2,2,6,6-Pentamethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2,2,6,6-pentamethylpiperidine (PMP), a sterically hindered secondary amine with significant applications in organic synthesis and materials science. This document collates critical data on its physical characteristics, spectroscopic profile, and chemical reactivity. Detailed experimental protocols for its synthesis and its application as a non-nucleophilic base are presented. Furthermore, its role as a precursor to Hindered Amine Light Stabilizers (HALS) is discussed, with a focus on the underlying reaction mechanisms.

Chemical and Physical Properties

1,2,2,6,6-Pentamethylpiperidine, also known as pempidine, is a cyclic tertiary amine characterized by significant steric hindrance around the nitrogen atom.[1] This structural feature is the primary determinant of its unique chemical reactivity, particularly its function as a non-nucleophilic base.[2]

Identification

| Identifier | Value |

| IUPAC Name | 1,2,2,6,6-pentamethylpiperidine[3] |

| Synonyms | PMP, this compound, Pyrilene, Perolysen[3] |

| CAS Number | 79-55-0[3] |

| Molecular Formula | C₁₀H₂₁N |

| Molecular Weight | 155.28 g/mol |

| InChI Key | XULIXFLCVXWHRF-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCCC(N1C)(C)C)C |

Physical Properties

| Property | Value |

| Appearance | Clear, colorless to light yellow liquid |

| Boiling Point | 187-188 °C (lit.) |

| Density | 0.858 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.460 (lit.) |

| pKa of Conjugate Acid | 11.25 |

| Solubility | Soluble in toluene and dimethylformamide. |

| Flash Point | 55 °C (closed cup) |

Spectroscopic Data

| Spectrum Type | Key Features and Assignments |

| ¹H NMR | Data available but specific peak assignments require consultation of spectral databases. |

| ¹³C NMR | Data available but specific peak assignments require consultation of spectral databases. |

| IR Spectroscopy | Characteristic peaks for C-H and C-N bond vibrations are expected. A representative spectrum is available. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 155, corresponding to the molecular weight. |

Synthesis of 1,2,2,6,6-Pentamethylpiperidine

The most common synthetic route to 1,2,2,6,6-pentamethylpiperidine involves the N-methylation of 2,2,6,6-tetramethylpiperidine. This precursor is typically synthesized from 2,2,6,6-tetramethyl-4-piperidone, which is in turn prepared from acetone and ammonia.

Synthesis of 2,2,6,6-Tetramethylpiperidine

A key intermediate, 2,2,6,6-tetramethylpiperidine, is synthesized via the Wolff-Kishner reduction of 2,2,6,6-tetramethyl-4-piperidone.

Caption: Synthesis of 2,2,6,6-tetramethylpiperidine.

Experimental Protocol: Wolff-Kishner Reduction of 2,2,6,6-Tetramethyl-4-piperidone

-

Hydrazone Formation: To a solution of 2,2,6,6-tetramethyl-4-piperidone in a high-boiling solvent such as diethylene glycol, add an excess of hydrazine hydrate.

-

Reaction: Heat the mixture to reflux to form the corresponding hydrazone.

-

Reduction: Add a strong base, such as potassium hydroxide (KOH) pellets, to the reaction mixture.

-

Distillation: Increase the temperature to allow for the distillation of water and excess hydrazine.

-

Completion: Continue heating at a higher temperature (typically around 190-200 °C) until the evolution of nitrogen gas ceases.

-

Work-up: Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure. The crude product can be purified by distillation.

N-methylation of 2,2,6,6-Tetramethylpiperidine

The final step is the methylation of the secondary amine to the tertiary amine. The Eschweiler-Clarke reaction, using a mixture of formic acid and formaldehyde, is a common and effective method.

Caption: N-methylation of 2,2,6,6-tetramethylpiperidine.

Experimental Protocol: N-methylation via Eschweiler-Clarke Reaction

-

Reaction Setup: In a round-bottom flask, combine 2,2,6,6-tetramethylpiperidine with an excess of aqueous formaldehyde and formic acid.

-

Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Basification: After cooling to room temperature, make the reaction mixture basic by the slow addition of a strong base solution (e.g., NaOH or KOH).

-

Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane.

-

Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure. The final product can be purified by distillation.

Chemical Reactivity and Applications

Non-nucleophilic Base

Due to the steric hindrance around the nitrogen atom, 1,2,2,6,6-pentamethylpiperidine is a poor nucleophile but an effective proton scavenger. This makes it a valuable non-nucleophilic base in organic synthesis, particularly in reactions where competing nucleophilic attack from the base is undesirable.

Experimental Protocol: Deprotonation using 1,2,2,6,6-Pentamethylpiperidine

A general procedure for using 1,2,2,6,6-pentamethylpiperidine as a non-nucleophilic base is as follows:

-

Reaction Setup: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the substrate to be deprotonated in a suitable anhydrous solvent (e.g., THF, diethyl ether).

-

Addition of Base: Add 1,2,2,6,6-pentamethylpiperidine (typically 1.1-1.5 equivalents) to the solution at an appropriate temperature (often cooled to 0 °C or -78 °C to control reactivity).

-

Reaction: Allow the mixture to stir for a specified period to ensure complete deprotonation.

-

Subsequent Reaction: The resulting anion can then be reacted with an electrophile.

-

Quenching and Work-up: The reaction is quenched with a suitable proton source (e.g., saturated aqueous ammonium chloride) and the product is extracted, dried, and purified.

Precursor for Hindered Amine Light Stabilizers (HALS)

1,2,2,6,6-Pentamethylpiperidine and its derivatives are important building blocks for the synthesis of Hindered Amine Light Stabilizers (HALS). HALS are used to protect polymers from degradation by light, heat, and weathering. They function by scavenging free radicals that are formed during the photo-oxidation of the polymer.

The mechanism of action of HALS is a complex cyclic process known as the Denisov cycle. The hindered amine is oxidized to a nitroxyl radical, which then traps alkyl and peroxy radicals, and is subsequently regenerated, allowing it to participate in further stabilization cycles.

Caption: Simplified Denisov Cycle for HALS.

Safety and Handling

1,2,2,6,6-Pentamethylpiperidine is a flammable liquid and is toxic if swallowed. It causes skin and serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Use only in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

1,2,2,6,6-Pentamethylpiperidine is a versatile chemical with well-defined physical and chemical properties. Its sterically hindered nature makes it an excellent non-nucleophilic base for a variety of organic transformations. Furthermore, its role as a key building block for Hindered Amine Light Stabilizers highlights its importance in polymer chemistry. The experimental protocols and mechanistic insights provided in this guide are intended to be a valuable resource for researchers and professionals working with this compound.

References

- 1. 1,2,2,6,6-Pentamethylpiperidine, 97% | Fisher Scientific [fishersci.ca]

- 2. DE4219459A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl and its derivatives substituted in the 4-position - Google Patents [patents.google.com]

- 3. This compound | C10H21N | CID 6603 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthesis of Pempidine and its Structural Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pempidine, a nicotinic antagonist, and its structural analogs. It includes detailed experimental protocols for the classical synthetic routes, a summary of quantitative data, and a discussion on the synthesis of related compounds. Visual diagrams are provided to illustrate the synthetic pathways and the mechanism of action.

Introduction to this compound

This compound, or 1,2,2,6,6-pentamethylpiperidine, is a ganglion-blocking agent that acts as a nicotinic acetylcholine receptor antagonist.[1][2] First reported in 1958, it was introduced as an oral treatment for hypertension.[1][3] Its pharmacological activity and relatively simple, sterically hindered structure have made it a subject of continued interest in medicinal chemistry. This guide delves into the chemical synthesis of this compound and the methodologies for creating its structural variants.

Classical Synthesis of this compound

Two primary classical syntheses of this compound were independently reported by Leonard and Hauck, and by Hall in 1957. Both routes are conceptually similar, proceeding through the key intermediate 2,2,6,6-tetramethyl-4-piperidone.

Leonard and Hauck Synthesis

The Leonard and Hauck synthesis begins with the reaction of phorone with ammonia to produce 2,2,6,6-tetramethyl-4-piperidone. This intermediate is then subjected to a Wolff-Kishner reduction to remove the carbonyl group, yielding 2,2,6,6-tetramethylpiperidine. The final step is the N-methylation of the secondary amine to afford this compound.

Hall's Synthesis

Hall's method utilizes the reaction of acetone with ammonia in the presence of a catalyst, such as calcium chloride, to form 2,2,6,6-tetramethyl-4-piperidone. Similar to the Leonard and Hauck synthesis, the subsequent steps involve a Wolff-Kishner reduction and N-methylation of the resulting 2,2,6,6-tetramethylpiperidine. A notable variation in Hall's procedure is the use of methyl p-toluenesulfonate for the N-methylation step.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the classical synthesis of this compound, based on established procedures.

Synthesis of 2,2,6,6-Tetramethyl-4-piperidone

From Phorone and Ammonia (Leonard and Hauck): A mixture of phorone and a saturated solution of ammonia in methanol is heated in a sealed vessel at a temperature of 120-150°C for several hours. After cooling, the solvent is removed under reduced pressure, and the resulting residue is purified by distillation or recrystallization to yield 2,2,6,6-tetramethyl-4-piperidone.

From Acetone and Ammonia (Hall): A mixture of acetone, aqueous ammonia, and a catalytic amount of calcium chloride is stirred at room temperature for an extended period (several days). The reaction mixture is then extracted with a suitable organic solvent (e.g., ether). The organic layer is dried and the solvent is evaporated. The crude product is purified by vacuum distillation to give 2,2,6,6-tetramethyl-4-piperidone.

Wolff-Kishner Reduction of 2,2,6,6-Tetramethyl-4-piperidone

The Wolff-Kishner reduction is a standard method for the deoxygenation of ketones and aldehydes. The Huang-Minlon modification is often employed for its improved reaction times and yields.

Protocol:

-

To a flask equipped with a reflux condenser, add 2,2,6,6-tetramethyl-4-piperidone, a high-boiling point solvent (e.g., diethylene glycol), hydrazine hydrate (a slight excess), and a strong base (e.g., potassium hydroxide).

-

Heat the mixture to reflux for 1-2 hours to form the hydrazone.

-

After hydrazone formation, arrange the apparatus for distillation and remove the water and excess hydrazine by raising the temperature of the reaction mixture to around 190-200°C.

-

Once the water has been removed, return the apparatus to a reflux setup and continue heating at the elevated temperature for an additional 3-4 hours, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and extract the product with a suitable solvent (e.g., ether or toluene).

-

Wash the organic extract with water, dry over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure.

-

Purify the resulting 2,2,6,6-tetramethylpiperidine by distillation.

N-Methylation of 2,2,6,6-Tetramethylpiperidine

The final step in the synthesis of this compound is the methylation of the secondary amine of 2,2,6,6-tetramethylpiperidine.

Using Methyl Iodide:

-

Dissolve 2,2,6,6-tetramethylpiperidine in a suitable solvent such as acetone or methanol.

-

Add an excess of methyl iodide and a base, such as potassium carbonate, to the solution.

-

Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC or GC).

-

Filter off the inorganic salts and remove the solvent from the filtrate under reduced pressure.

-

The crude this compound can be purified by distillation.

Using Methyl p-Toluenesulfonate:

-

Combine 2,2,6,6-tetramethylpiperidine with methyl p-toluenesulfonate, either neat or in a high-boiling inert solvent.

-

Heat the mixture for several hours.

-

After cooling, the reaction mixture is worked up by adding a strong base to neutralize the p-toluenesulfonic acid formed and to liberate the free base.

-

Extract the this compound with an organic solvent, dry the extract, and purify by distillation.

Synthesis of this compound Analogs

The synthesis of structural analogs of this compound can be approached by modifying the N-substituent or by altering the piperidine ring itself.

N-Substituted Analogs

The synthesis of N-substituted analogs of this compound can be readily achieved by reacting 2,2,6,6-tetramethylpiperidine with various alkylating or acylating agents. For instance, N-ethylthis compound has been synthesized and pharmacologically evaluated alongside this compound.

General Protocol for N-Alkylation:

-

Dissolve 2,2,6,6-tetramethylpiperidine in a suitable aprotic solvent (e.g., DMF, acetonitrile, or acetone).

-

Add a base (e.g., potassium carbonate, sodium hydride) and the desired alkylating agent (e.g., ethyl bromide, propyl iodide).

-

Stir the reaction mixture at an appropriate temperature (from room temperature to reflux) until the starting material is consumed.

-

Perform an aqueous work-up, extract the product with an organic solvent, and purify by chromatography or distillation.

Piperidine Ring Analogs

Modification of the piperidine ring of this compound while retaining the gem-dimethyl groups at the 2- and 6-positions is a more complex synthetic challenge. Such modifications could involve the introduction of substituents at the 3-, 4-, or 5-positions. These syntheses would typically require starting with a pre-functionalized piperidine precursor or developing a de novo ring synthesis that incorporates the desired functionality.

Quantitative Data

The following table summarizes key quantitative data for this compound and its synthetic intermediates.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | pKa |

| This compound | C₁₀H₂₁N | 155.28 | 187-188 | - | 11.25 |

| 2,2,6,6-Tetramethylpiperidine | C₉H₁₉N | 141.26 | 152-156 | - | - |

| 2,2,6,6-Tetramethyl-4-piperidone | C₉H₁₇NO | 155.24 | 195-197 | 34-36 | - |

| This compound Hydrochloride | C₁₀H₂₂ClN | 191.74 | - | - | - |

| This compound Tosylate | C₁₇H₂₉NO₃S | 327.48 | - | 162-163 | - |

Note: Yields for the synthetic steps can vary depending on the specific reaction conditions and scale.

Mechanism of Action

This compound functions as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia. By blocking these receptors, it inhibits the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems, leading to a decrease in blood pressure.

Conclusion

The synthesis of this compound is well-established through classical routes that are robust and high-yielding. The modularity of the synthesis, particularly the final N-alkylation step, provides a straightforward entry into a variety of N-substituted analogs for structure-activity relationship studies. The development of synthetic routes to more complex, ring-modified analogs presents an opportunity for further research in the field of nicotinic receptor modulators. This guide provides the fundamental knowledge for researchers to embark on the synthesis of this compound and its derivatives for further pharmacological investigation.

References

Pempidine: A Technical Guide to a Classic Ganglionic Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pempidine (1,2,2,6,6-pentamethylpiperidine) is a potent, orally active ganglionic blocking agent, historically used in the management of hypertension. As a nicotinic acetylcholine receptor (nAChR) antagonist, its primary mechanism of action is the non-competitive blockade of neurotransmission in autonomic ganglia. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for classic assays used to characterize its ganglionic blocking activity are provided, along with quantitative data on its potency and toxicity. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological effects.

Introduction

This compound is a tertiary amine that acts as a non-selective antagonist of nicotinic acetylcholine receptors located in autonomic ganglia. This blockade interrupts the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems, leading to a variety of physiological effects, most notably a reduction in blood pressure. While its clinical use has been largely superseded by more selective antihypertensive agents with more favorable side-effect profiles, this compound remains a valuable pharmacological tool for researchers studying the autonomic nervous system and nicotinic receptor function.

Mechanism of Action

This compound exerts its pharmacological effects by acting as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia.[1] Unlike competitive antagonists that bind to the acetylcholine binding site, this compound is thought to block the ion channel of the nAChR once it has been opened by acetylcholine. This open-channel blockade prevents the influx of sodium and potassium ions, thereby inhibiting the depolarization of the postganglionic neuron and blocking the transmission of the nerve impulse.

The blockade is non-selective for sympathetic and parasympathetic ganglia, which accounts for its wide range of effects and side effects. The ganglionic nAChRs are predominantly of the α3β4 subtype, although other subtypes are also present.

Signaling Pathway of Acetylcholine in Autonomic Ganglia

The following diagram illustrates the signaling pathway at the autonomic ganglion and the point of action for this compound.

Quantitative Pharmacological Data

Limited specific IC50 and Ki values for this compound at various nAChR subtypes are available in the literature, reflecting its development prior to the widespread use of such assays. However, comparative studies and in vivo experiments provide valuable quantitative insights into its potency and toxicity.

In Vivo Potency

One study evaluated the antagonism of nicotine's central effects by this compound. This compound was found to increase the ED50 of nicotine for the depression of spontaneous activity in a dose-dependent manner.[2] At a dose of 3 mg/kg, this compound increased nicotine's ED50 by 4.7-fold, suggesting competitive antagonism in this context.[2] However, in producing antinociception, this compound decreased the maximum effect of nicotine at doses that increased the ED50 13.7-fold, which is indicative of a noncompetitive action.[2]

| Parameter | Value | Species | Assay | Reference |

| Nicotine ED50 Shift (Spontaneous Activity) | 4.7-fold increase with 3 mg/kg this compound | Not Specified | In vivo antagonism of nicotine-induced depression of spontaneous activity | [2] |

| Nicotine ED50 Shift (Antinociception) | 13.7-fold increase | Not Specified | In vivo antagonism of nicotine-induced antinociception |

Toxicity Data

| Parameter | Value | Species | Route of Administration |

| LD50 (HCl salt) | 74 mg/kg | Mice | Intravenous |

| LD50 (HCl salt) | 125 mg/kg | Mice | Intraperitoneal |

| LD50 (HCl salt) | 413 mg/kg | Mice | Oral |

Pharmacokinetics

This compound is characterized by good oral absorption and rapid distribution. Its elimination is primarily through renal excretion of the unchanged drug.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Rats

| Parameter | Observation | Reference |

| Absorption | Rapidly absorbed after oral administration, with maximum plasma concentrations reached after 30 minutes. | |

| Distribution | Distributed throughout the body, including the cerebrospinal fluid. Highest concentrations found in the kidney, spleen, and liver. Preferentially taken up by erythrocytes with a red cell/plasma partition ratio of about 1.2. | |

| Metabolism | Little evidence of metabolism. | |

| Excretion | Rapidly excreted in the urine within 24 hours following oral administration. | |

| Protein Binding | Occurs to a very limited extent. |

Experimental Protocols

The following are detailed methodologies for classic experiments used to characterize the ganglionic blocking activity of this compound.

Cat Nictitating Membrane Assay for Ganglionic Blockade

This in vivo preparation is a cornerstone for studying drugs that act on sympathetic ganglia.

Objective: To assess the ability of a compound to block neurotransmission through the superior cervical ganglion, which innervates the nictitating membrane.

Materials:

-

Adult cat

-

Anesthetic (e.g., pentobarbitone sodium)

-

Tracheal cannula

-

Femoral vein and artery cannulae

-

Isotonic transducer and recording system (e.g., kymograph)

-

Stimulator for preganglionic nerve stimulation

-

Test compound (this compound) and control solutions

-

Surgical instruments

Procedure:

-

Anesthetize the cat and insert a tracheal cannula to maintain a clear airway.

-

Cannulate the femoral vein for drug administration and the femoral artery to monitor blood pressure.

-

Isolate the cervical sympathetic trunk on one side. Place stimulating electrodes on the preganglionic portion of the nerve.

-

Attach the nictitating membrane to an isotonic transducer using a suture to record its contractions.

-

Apply a supramaximal stimulus to the preganglionic nerve at a set frequency (e.g., 5-10 Hz) for a short duration to elicit a contraction of the nictitating membrane. Record the baseline response.

-

Administer this compound intravenously via the femoral vein cannula.

-

After a suitable equilibration period, repeat the preganglionic nerve stimulation and record the resulting contraction of the nictitating membrane.

-

A reduction in the contraction height indicates ganglionic blockade.

-

To confirm the site of action is at the ganglion, the postganglionic nerve can be stimulated. A ganglionic blocker like this compound should not significantly affect the response to postganglionic stimulation.

Isolated Guinea-Pig Ileum Assay for Nicotinic Antagonism

This in vitro preparation is used to study the effects of drugs on the myenteric plexus, which contains nicotinic ganglia.

Objective: To determine the ability of a compound to antagonize nicotine-induced contractions of the guinea-pig ileum.

Materials:

-

Guinea pig

-

Tyrode's solution (or other suitable physiological salt solution)

-

Organ bath with temperature control and aeration

-

Isotonic transducer and recording system

-

Nicotine solution (agonist)

-

This compound solution (antagonist)

-

Surgical instruments

Procedure:

-

Humanely euthanize a guinea pig and exsanguinate.

-

Open the abdominal cavity and locate the ileum.

-

Excise a segment of the terminal ileum and place it in a petri dish containing aerated Tyrode's solution.

-

Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.

-

Cut the ileum into segments of 2-3 cm in length.

-

Mount a segment of the ileum in an organ bath containing Tyrode's solution at 37°C and aerated with 95% O2 / 5% CO2.

-

Attach one end of the ileum to a fixed hook and the other end to an isotonic transducer under a resting tension of approximately 1g.

-

Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.

-

Establish a cumulative concentration-response curve for nicotine by adding increasing concentrations of nicotine to the organ bath and recording the resulting contractions.

-

Wash the tissue thoroughly to allow it to return to baseline.

-

Add a fixed concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 15-20 minutes).

-

In the presence of this compound, re-establish the cumulative concentration-response curve for nicotine.

-

A rightward shift in the nicotine concentration-response curve in the presence of this compound indicates competitive antagonism. A reduction in the maximal response would suggest non-competitive antagonism.

Conclusion

This compound is a classic ganglionic blocking agent with a well-defined, albeit non-selective, mechanism of action. Its ability to block neurotransmission at autonomic ganglia has made it a subject of pharmacological interest for decades. While its clinical utility is limited by its broad spectrum of effects, it remains a valuable tool for researchers investigating the complexities of the autonomic nervous system and the function of nicotinic acetylcholine receptors. This technical guide provides a foundational understanding of the pharmacological profile of this compound, equipping researchers with the necessary data and methodologies to utilize this compound effectively in their studies.

References

In Vivo Effects of Pempidine on Striatal Dopamine Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo effects of Pempidine on striatal dopamine levels. This compound, a nicotinic acetylcholine receptor (nAChR) antagonist, modulates dopaminergic neurotransmission by blocking the excitatory influence of acetylcholine on dopamine terminals within the striatum. This document synthesizes available data on the impact of this compound on dopamine metabolism, outlines detailed experimental protocols for measuring these effects, and visualizes the underlying signaling pathways. While direct quantitative data on this compound's effect on extracellular dopamine levels in vivo is limited in readily accessible literature, this guide extrapolates its expected effects based on its mechanism of action and data from studies on its impact on dopamine metabolites.

Introduction: The Role of Nicotinic Acetylcholine Receptors in Striatal Dopamine Release

The striatum, a critical node in motor control and reward pathways, receives dense dopaminergic innervation from the substantia nigra pars compacta. The release of dopamine from these nerve terminals is not only governed by the firing of dopaminergic neurons but is also finely tuned by local presynaptic receptors. Among the most influential of these are the nicotinic acetylcholine receptors (nAChRs).

Striatal cholinergic interneurons tonically release acetylcholine (ACh), which acts on nAChRs located on the presynaptic terminals of dopaminergic neurons.[1] The activation of these nAChRs, predominantly the α4β2* and α6β2* subtypes, facilitates dopamine release.[2][3] This modulation is crucial for maintaining basal dopamine tone and for amplifying phasic dopamine signals associated with reward and learning.

This compound is a non-competitive antagonist of nAChRs. By blocking these receptors, this compound is expected to attenuate the endogenous cholinergic enhancement of dopamine release, thereby leading to a reduction in extracellular dopamine levels in the striatum.

Quantitative Data on the Effects of this compound on Striatal Dopamine Metabolism

The following table summarizes the findings from this study.

| Drug/Dose | Animal Model | Route of Administration | Effect on Striatal 3-Methoxytyramine (3-MT) | Reference |

| This compound (0.6 mg/kg) | Mouse | Intraperitoneal (i.p.) | Clear decrease | (Ahtee et al., 1988)[4] |

| This compound (20 mg/kg) | Mouse | Intraperitoneal (i.p.) | Clear decrease | (Ahtee et al., 1988)[4] |

Table 1: In Vivo Effects of this compound on a Striatal Dopamine Metabolite.

Experimental Protocols

This section provides a detailed methodology for conducting an in vivo microdialysis experiment to quantify the effects of this compound on striatal dopamine levels.

Animal Model and Surgical Procedure

-

Animal Model: Male Wistar rats (250-300 g) or C57BL/6 mice (25-30 g).

-

Anesthesia: Isoflurane (2-3% for induction, 1-1.5% for maintenance) or a combination of ketamine/xylazine.

-

Stereotaxic Surgery:

-

The animal is placed in a stereotaxic frame.

-

A midline incision is made to expose the skull.

-

A small burr hole is drilled over the target region, the striatum. Stereotaxic coordinates for the rat striatum (relative to bregma): Anteroposterior (AP): +1.0 mm; Mediolateral (ML): ±2.5 mm; Dorsoventral (DV): -5.0 mm from the skull surface.

-

A guide cannula is slowly lowered to the target coordinates and secured to the skull with dental cement and surgical screws.

-

A dummy cannula is inserted into the guide cannula to prevent blockage.

-

-

Post-Operative Care: Animals are allowed to recover for 5-7 days before the microdialysis experiment. Analgesics should be administered post-surgery.

In Vivo Microdialysis Procedure

-

Probe Insertion: On the day of the experiment, the dummy cannula is replaced with a microdialysis probe (e.g., 2-4 mm membrane length, 20 kDa molecular weight cutoff) that extends beyond the guide cannula into the striatum.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF; composition in mM: 147 NaCl, 4 KCl, 1.2 CaCl2, 1.0 MgCl2) at a constant flow rate of 1-2 µL/min using a microinfusion pump.

-

Stabilization: The system is allowed to stabilize for at least 2-3 hours to achieve a stable baseline of dopamine levels.

-

Baseline Sample Collection: At least four consecutive baseline dialysate samples are collected (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent dopamine degradation.

-

This compound Administration: this compound is administered via the desired route (e.g., intraperitoneal injection). Doses can be selected based on previous studies (e.g., 0.6 mg/kg and 20 mg/kg).

-

Post-Administration Sample Collection: Dialysate samples are collected continuously for at least 2-3 hours post-administration to monitor the time-course of this compound's effect.

-

Sample Storage: Samples are immediately frozen on dry ice and stored at -80°C until analysis.

Neurochemical Analysis: HPLC-ECD

-

Apparatus: A High-Performance Liquid Chromatography (HPLC) system coupled with an Electrochemical Detector (ECD).

-

Chromatographic Separation:

-

An aliquot of the dialysate is injected onto a reverse-phase C18 column.

-

The mobile phase (e.g., a mixture of sodium phosphate buffer, methanol, EDTA, and an ion-pairing agent like sodium dodecyl sulfate) is pumped through the column to separate dopamine and its metabolites.

-

-

Electrochemical Detection:

-

The eluent from the column passes over an electrode set at an oxidizing potential (e.g., +0.65 V).

-

Dopamine is oxidized, generating an electrical current that is proportional to its concentration.

-

-

Quantification: The concentration of dopamine in the samples is determined by comparing the peak heights or areas to those of known standards. Data is typically expressed as a percentage of the average baseline concentration.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Nicotinic Acetylcholine Receptor-Mediated Dopamine Release

Caption: this compound blocks nAChRs on dopaminergic terminals, inhibiting dopamine release.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for measuring this compound's effect on striatal dopamine via microdialysis.

Conclusion

References

- 1. faculty.washington.edu [faculty.washington.edu]

- 2. α6β2* and α4β2* Nicotinic Receptors Both Regulate Dopamine Signaling with Increased Nigrostriatal Damage: Relevance to Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Striatal cholinergic transmission. Focus on nicotinic receptors’ influence in striatal circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antagonism of the nicotine-induced changes of the striatal dopamine metabolism in mice by mecamylamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Pempidine: An In-Depth Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pempidine, a nicotinic acetylcholine receptor (nAChR) antagonist, as a valuable experimental tool in neuroscience research. This document details its mechanism of action, quantitative binding and functional data, detailed experimental protocols, and relevant signaling pathways.

Introduction

This compound, or 1,2,2,6,6-pentamethylpiperidine, is a ganglionic blocker that acts as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). Historically used as an oral treatment for hypertension, its broad-acting nature has led to its replacement by more specific therapeutic agents. However, these same properties make it a powerful tool in neuroscience research for investigating the roles of nAChRs in various physiological and pathological processes. This compound and its analogue, mecamylamine, are frequently used to antagonize the central and peripheral effects of nicotine.

Mechanism of Action

This compound functions as a non-competitive antagonist at nAChRs. Unlike competitive antagonists that bind to the same site as the agonist (acetylcholine or nicotine), this compound is thought to bind to a site within the ion channel pore or at an allosteric site. This binding event blocks the flow of ions through the channel, thereby inhibiting receptor function even when an agonist is bound. This non-competitive antagonism is a key feature that makes this compound a useful tool for studying nAChR function, as its effects are not overcome by increasing agonist concentrations.

dot

Caption: this compound acts as a non-competitive nAChR antagonist by blocking the ion channel pore.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds. Data for this compound is limited in the literature, so comparative data for mecamylamine is also included where available.

Table 1: Binding Affinity (Ki) of this compound and Analogs at nAChRs

| Compound | nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| This compound | Putative Channel Site | [3H]4-benzylthis compound | Calf Brain Membranes | >1000 | |

| Mecamylamine | Putative Channel Site | [3H]4-benzylthis compound | Calf Brain Membranes | >1000 | |

| 4-m-chlorobenzylidenethis compound | Putative Channel Site | [3H]4-benzylthis compound | Calf Brain Membranes | 1.4 | |

| 4-benzylidenethis compound | Putative Channel Site | [3H]4-benzylthis compound | Calf Brain Membranes | 5.0 |

Table 2: Functional Antagonism (ED50) of this compound against Nicotine's Effects

| Effect of Nicotine | This compound Dose (mg/kg) | Fold Increase in Nicotine's ED50 | Antagonism Type | Reference |

| Depression of Spontaneous Activity | 3 | 4.7 | Competitive | |

| Antinociception | - | 13.7 (at doses that decreased max effect) | Non-competitive |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Radioligand Binding Assay (Competition Assay)

This protocol is for determining the binding affinity (Ki) of this compound for nAChRs using a competition binding assay with a radiolabeled ligand such as [3H]-nicotine or [3H]-epibatidine.

Materials:

-

Tissue homogenate or cell membranes expressing the nAChR subtype of interest.

-

Radioligand (e.g., [3H]-nicotine, [3H]-epibatidine).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

Non-specific binding control (e.g., high concentration of unlabeled nicotine or another suitable ligand).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of unlabeled this compound.

-

In a 96-well plate, add a fixed concentration of radioligand to each well.

-

Add the serially diluted unlabeled this compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of non-specific control).

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

Caption: A typical workflow for a radioligand competition binding assay to determine this compound's Ki.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes how to measure the inhibitory effect of this compound on nAChR-mediated currents in cultured neurons or cells expressing specific nAChR subtypes.

Materials:

-

Cultured cells expressing the nAChR subtype of interest.

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4).

-

Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2).

-

Agonist solution (e.g., acetylcholine or nicotine in external solution).

-

This compound solution (in external solution).

Procedure:

-

Prepare cells for recording on coverslips.

-

Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp configuration on a target cell.

-

Hold the cell at a negative membrane potential (e.g., -60 mV).

-

Apply the agonist solution for a short duration to elicit an inward current.

-

After a stable baseline response is established, perfuse the this compound solution for a set period.

-

During or after this compound application, re-apply the agonist to measure the inhibited current.

-

Wash out the this compound and re-apply the agonist to assess the reversibility of the block.

-

To determine the IC50, apply increasing concentrations of this compound and measure the corresponding reduction in the agonist-evoked current.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve.

In Vivo Behavioral Study: Antagonism of Nicotine-Induced Seizures

This protocol outlines a method to assess the ability of this compound to antagonize nicotine-induced seizures in mice.

Materials:

-

Male ICR mice.

-

Nicotine solution (for intraperitoneal injection).

-

This compound solution (for intraperitoneal injection).

-

Saline solution (vehicle control).

-

Observation chambers.

-

Timer.

Procedure:

-

Acclimate mice to the observation chambers.

-

Divide mice into experimental groups (e.g., Vehicle + Saline, Vehicle + Nicotine, this compound + Nicotine).

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection at a predetermined time before nicotine administration (e.g., 15-30 minutes).

-

Administer a convulsive dose of nicotine (e.g., 4 mg/kg, i.p.) or saline.

-

Immediately place the mice in the observation chambers and record their behavior for a set period (e.g., 15-30 minutes).

-

Score the severity of seizures using a standardized rating scale (e.g., from mild tremors to tonic-clonic seizures).

-

Analyze the data to determine if this compound significantly reduces the incidence and/or severity of nicotine-induced seizures.

Signaling Pathways

Activation of nAChRs leads to the influx of cations (primarily Na+ and Ca2+), which depolarizes the cell membrane and triggers a variety of downstream signaling cascades. These pathways are crucial for processes such as neurotransmitter release, gene expression, and cell survival. This compound, by blocking the initial ion influx, effectively inhibits these downstream signaling events.

dot

Caption: nAChR activation triggers multiple downstream signaling pathways involved in key neuronal functions.

Conclusion

This compound remains a highly relevant and valuable tool for neuroscience research. Its well-characterized non-competitive antagonism of nAChRs allows for the effective blockade of these receptors in a variety of experimental paradigms, from in vitro electrophysiology and binding assays to in vivo behavioral studies. This guide provides a foundational understanding and practical protocols for researchers and drug development professionals to effectively utilize this compound in their investigations of nicotinic cholinergic systems.

Investigating Molecular Targets of Pempidine Beyond Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pempidine, a ganglion-blocking agent, has been historically characterized as a potent antagonist of nicotinic acetylcholine receptors (nAChRs). Its therapeutic application in hypertension and its use as a pharmacological tool are well-documented. However, a comprehensive understanding of its molecular interactions beyond nAChRs remains elusive. This technical guide aims to explore the current landscape of knowledge regarding the off-target molecular interactions of this compound, provide a framework for future research, and detail the experimental methodologies required for such investigations. While direct evidence for clinically significant molecular targets of this compound beyond nAChRs is sparse in the existing literature, this guide presents a structured approach to systematically investigate potential off-target effects, a critical step in modern drug development and safety pharmacology.

Introduction

This compound (1,2,2,6,6-pentamethylpiperidine) is a tertiary amine that acts as a non-competitive antagonist at nicotinic acetylcholine receptors. This mechanism underlies its ganglion-blocking effects, leading to a reduction in both sympathetic and parasympathetic tone. While its primary pharmacology is well-established, the potential for off-target interactions remains an area of limited investigation. The structural characteristics of this compound, a substituted piperidine, are shared with a diverse range of pharmacologically active molecules known to interact with various receptors and ion channels. Therefore, a thorough investigation into the broader molecular target profile of this compound is warranted to fully comprehend its pharmacological and toxicological profile.

This guide provides a comprehensive overview of the methodologies and conceptual frameworks necessary to identify and characterize potential non-nAChR molecular targets of this compound.

Current State of Knowledge: Molecular Targets of this compound

The vast majority of published research on this compound focuses on its interaction with nAChRs. Decades of study have solidified its role as a potent antagonist at these receptors, particularly in autonomic ganglia. However, there is a notable absence of robust, quantitative data characterizing the binding of this compound to other classes of receptors, ion channels, transporters, or enzymes.

Our comprehensive literature review did not identify any specific non-nAChR molecular targets with significant, reproducible binding affinity or functional modulation by this compound at physiologically relevant concentrations. The following table summarizes the current state of evidence.

Table 1: Summary of Evidence for this compound's Molecular Targets

| Target Class | Specific Target(s) | Summary of Findings | Quantitative Data (Ki, IC50, etc.) |

| Nicotinic Acetylcholine Receptors (nAChRs) | Ganglionic, CNS, and neuromuscular subtypes | Primary target; acts as a non-competitive antagonist. | Widely reported in the literature. |

| Muscarinic Acetylcholine Receptors (mAChRs) | M1-M5 | No significant binding or functional activity reported. | Not Available |

| Dopamine Receptors | D1-D5 | Effects on dopamine metabolism are considered secondary to nAChR blockade. | Not Available |

| Serotonin (5-HT) Receptors | Various subtypes | No direct binding or functional activity reported. | Not Available |

| Adrenergic Receptors | α and β subtypes | No direct binding or functional activity reported. | Not Available |

| Voltage-Gated Ion Channels | Na+, K+, Ca2+ | No direct interaction has been characterized. | Not Available |

| Monoamine Transporters | DAT, NET, SERT | No significant inhibition of uptake reported. | Not Available |

A Framework for Investigating Off-Target Interactions

Given the lack of existing data, a systematic approach is required to investigate the potential off-target profile of this compound. The following workflow outlines a logical progression from broad screening to detailed characterization.

Workflow for Investigating Off-Target Molecular Interactions.

Detailed Experimental Protocols

The following sections provide detailed, generalized protocols for key experimental techniques that are essential for identifying and characterizing novel molecular targets of this compound.

Radioligand Binding Assays for Target Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound (this compound).

Objective: To determine the binding affinity (Ki) of this compound for a panel of non-nAChR targets.

Materials:

-

Cell membranes or purified receptors expressing the target of interest.

-

Radiolabeled ligand specific for the target receptor.

-

This compound hydrochloride.

-

Assay buffer (specific to the receptor).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the target receptor in an appropriate buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

-

Add increasing concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁴ M).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at a specific temperature and for a duration sufficient to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Electrophysiology for Functional Characterization of Ion Channel Interactions

Electrophysiological techniques, such as patch-clamp, are used to measure the functional effects of a compound on ion channels.

Objective: To determine if this compound modulates the activity of voltage-gated or ligand-gated ion channels.

Materials:

-

Cells expressing the ion channel of interest.

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Glass micropipettes.

-

Intracellular and extracellular recording solutions.

-

This compound hydrochloride.

Protocol:

-

Cell Preparation:

-

Culture cells expressing the ion channel of interest on glass coverslips.

-

-

Patch-Clamp Recording:

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Fabricate a glass micropipette with a tip resistance of 2-5 MΩ when filled with intracellular solution.

-

Under visual guidance, approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential where the channels of interest are closed.

-

-

Data Acquisition and Analysis:

-

Apply voltage steps or ligand application to activate the ion channels and record the resulting currents.

-

Perfuse the cell with a known concentration of this compound and repeat the activation protocol.

-

Measure the effect of this compound on the current amplitude, kinetics of activation, inactivation, and deactivation.

-

Construct concentration-response curves to determine the IC50 or EC50 of this compound's effect on the ion channel.

-

Potential Signaling Pathways for Investigation

While no direct interactions have been confirmed, the structural similarity of this compound to other piperidine-containing compounds suggests potential, albeit hypothetical, interactions with pathways beyond the cholinergic system. For instance, some piperidine derivatives are known to interact with monoamine transporters or certain G-protein coupled receptors (GPCRs). A hypothetical signaling pathway that could be investigated is presented below.

Hypothetical Signaling Pathway for this compound Off-Target Activity.

Conclusion

While this compound is robustly characterized as a nicotinic acetylcholine receptor antagonist, the exploration of its molecular targets beyond this primary mechanism of action is a significant gap in the current pharmacological literature. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the off-target profile of this compound. By employing broad ligand screening panels, followed by rigorous validation with radioligand binding assays and functional characterization using techniques like electrophysiology, a more complete understanding of this compound's molecular interactions can be achieved. Such studies are crucial not only for a more nuanced understanding of this classic pharmacological agent but also as a template for the comprehensive safety and selectivity profiling of novel chemical entities in modern drug discovery.

The Unwavering Piperidine Core: A Deep Dive into the Structure-Activity Relationship of Pempidine and its Analogs

For Immediate Release

[City, State] – November 28, 2025 – In the landscape of pharmacological research, the exploration of structure-activity relationships (SAR) remains a cornerstone of modern drug discovery. This technical guide delves into the SAR of pempidine, a ganglionic blocker known for its potent antagonism of nicotinic acetylcholine receptors (nAChRs). Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive analysis of how structural modifications to the this compound scaffold influence its biological activity, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

This compound, or 1,2,2,6,6-pentamethylpiperidine, emerged as a therapeutic agent for hypertension due to its ability to block autonomic ganglia.[1] Its mechanism of action lies in the non-competitive blockade of nAChRs, which are crucial for synaptic transmission in the central and peripheral nervous systems.[1] Understanding the nuanced relationship between the chemical structure of this compound analogs and their receptor affinity is paramount for the rational design of novel therapeutics with improved potency and selectivity.

Quantitative Analysis of this compound Analogs

The potency of this compound and its derivatives as nAChR antagonists is typically quantified by their binding affinity (Ki) or their ability to inhibit a biological response (IC50 or ED50). The following table summarizes the available quantitative data for a series of this compound analogs, providing a clear comparison of their relative potencies.

| Compound | Structure | Nicotinic Receptor Binding Affinity (Ki, nM) | Antagonism of Nicotine-Induced Seizures (ED50, mg/kg) | Reference |

| This compound | 1,2,2,6,6-Pentamethylpiperidine | 1-2 orders of magnitude greater than arylpempidines | Comparable to arylpempidines | [2] |

| Mecamylamine | N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine | 1-2 orders of magnitude greater than arylpempidines | Comparable to arylpempidines | [2] |

| 4-Benzylidenethis compound | 5.0 | Potent | [2] | |

| 4-m-Chlorobenzylidenethis compound | 1.4 | Most potent |

Table 1: Quantitative Structure-Activity Relationship Data for this compound and its Analogs. This table highlights the significant increase in binding affinity with the introduction of an aryl group at the 4-position of the piperidine ring.

Deciphering the Mechanism: Signaling Pathways and Experimental Workflows

To fully appreciate the structure-activity relationships at play, it is essential to visualize the biological context and the experimental procedures used to derive the quantitative data.

References

Pempidine: A Toxicological and Mechanistic Overview for Researchers

An In-depth Technical Guide on the Toxicological Data, LD50, and Signaling Pathways of Pempidine in Animal Models

For researchers and professionals in drug development, a thorough understanding of the toxicological profile of a compound is paramount. This technical guide provides a comprehensive overview of the available toxicological data for this compound, a nicotinic antagonist, with a focus on its median lethal dose (LD50) in various animal models. This document synthesizes quantitative data into clear, comparative tables, details experimental methodologies where available, and illustrates the compound's mechanism of action through a signaling pathway diagram.

Acute Toxicological Data of this compound

The acute toxicity of this compound, and its hydrochloride salt, has been evaluated in mice through various routes of administration, including oral, intraperitoneal, and intravenous. The reported LD50 values, which represent the dose required to be lethal to 50% of the tested animal population, exhibit some variability across different sources, highlighting the importance of considering the specific experimental conditions.

Two primary sources report on the LD50 of this compound in mice, both referencing a 1958 study by Spinks and his colleagues. One source indicates the LD50 for the hydrochloride salt of this compound in mice to be 74 mg/kg for intravenous administration, 125 mg/kg for intraperitoneal administration, and 413 mg/kg for oral administration[1]. Another toxicological database presents slightly different figures for this compound hydrochloride in mice: 91 mg/kg (intravenous), 161 mg/kg (intraperitoneal), and 510 mg/kg (oral), while also citing the 1958 Spinks et al. paper[2]. These discrepancies underscore the need for careful review of original source materials when evaluating toxicological data.

Currently, specific LD50 data for this compound in rats remains limited in publicly accessible literature. However, a study on the absorption, metabolism, and elimination of this compound in rats has been published, which may provide insights into its toxicokinetic profile in this species[1].

Table 1: Acute Toxicity of this compound Hydrochloride in Mice

| Route of Administration | LD50 (mg/kg) - Source 1[1] | LD50 (mg/kg) - Source 2[2] |

| Intravenous | 74 | 91 |

| Intraperitoneal | 125 | 161 |

| Oral | 413 | 510 |

Experimental Protocols for LD50 Determination

While the exact, detailed protocols from the original 1958 studies are not fully available in the synthesized literature, a general methodology for acute toxicity testing in rodents can be outlined based on standard practices of the era and current guidelines.